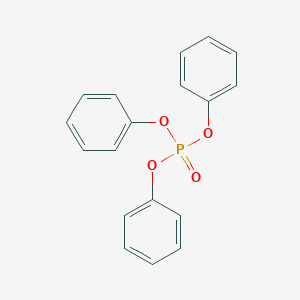

Triphenyl phosphate

C18H15O4P

C18H15O4P

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C18H15O4P

C18H15O4P

Molecular Weight

InChI

InChI Key

SMILES

solubility

5.82e-06 M

In water, 1.9 mg/L at 25 °C

Insoluble in water

Soluble in ethanol; very soluble in ether, benzene, carbon tetrachloride, chloroform

Soluble in benzene, chloroform, ether, acetone; moderately soluble in alcohol

Soluble in most lacquers, solvents, thinners, oils

Soluble in alcohol, benzene, ether, chloroform, and acetone.

Practically insoluble in petrol

Solubility in water, g/100ml at 20 °C: 0.001

(129°F): 0.002%

Synonyms

Canonical SMILES

Triphenyl phosphate is an organophosphate compound with the chemical formula OP(OC₆H₅)₃. It exists as a colorless solid and is classified as the simplest aromatic organophosphate. As an ester of phosphoric acid and phenol, it serves primarily as a plasticizer and flame retardant in various industrial and consumer products . The compound has garnered attention due to its widespread use and potential environmental impact.

- Flame retardancy: TPP acts as a flame retardant through several mechanisms:

- Gas-phase mechanism: During combustion, TPP releases radicals that scavenge free radicals in the gas phase, interrupting the flame propagation cycle.

- Condensed-phase mechanism: The decomposed products of TPP, such as phosphoric acid, can form a char layer that insulates the underlying material and reduces heat transfer.

- Plasticization: TPP acts as a plasticizer by increasing the flexibility and workability of polymers. It does this by reducing the intermolecular forces between polymer chains.

Flame Retardancy Studies:

- TPP is a type of organophosphate flame retardant. Researchers use TPP to study the mechanisms of flame retardancy and develop new flame retardant materials. However, due to growing concerns about the potential health effects of TPP, research is shifting towards safer alternatives. Source: National Library of Medicine, "Developmental exposure to the flame retardant, triphenyl phosphate, causes long-lasting neurobehavioral and neurochemical dysfunction": )

Material Science Research:

- TPP is used as a plasticizer in some scientific studies. Plasticizers are substances that add flexibility and workability to materials. Researchers use TPP to study the properties of various materials, such as polymers and coatings. Source: National Center for Biotechnology Information, "Triphenyl phosphate": )

Environmental Science Research:

- TPP is an environmental contaminant, and researchers use it to study its environmental fate and effects. This includes studying how TPP breaks down in the environment, how it accumulates in different environmental compartments, and its potential effects on ecological systems. Source: Environmental Protection Agency, "Triphenyl Phosphate (TPP)": )

Triphenyl phosphate can be synthesized through several methods:

- SN2 Reaction: The most common method involves the nucleophilic substitution reaction between phosphorus oxychloride and phenol.

- Alternative Methods: Other synthesis routes include reacting phosphorus pentoxide with phenol or using triethyl phosphate in conjunction with chloramine-T .

Triphenyl phosphate is utilized in various applications:

- Flame Retardant: It is widely used in electronic equipment, PVC materials, hydraulic fluids, glues, nail polishes, and casting resins.

- Plasticizer: Triphenyl phosphate functions as a plasticizer in polymers to enhance flexibility and durability .

- Industrial Uses: Its properties make it valuable in manufacturing processes where fire resistance is critical.

Studies have explored the interactions of triphenyl phosphate with biological systems and its environmental fate. Research indicates that it can affect various biological pathways, leading to potential health risks upon exposure. Additionally, its degradation products may exhibit different toxicological profiles compared to the parent compound . The compound's persistence in the environment raises concerns regarding its accumulation and long-term ecological effects.

Several compounds share similarities with triphenyl phosphate, particularly in their chemical structure and applications:

| Compound Name | Chemical Formula | Primary Use | Unique Characteristics |

|---|---|---|---|

| Diphenyl phosphate | OP(OC₆H₅)₂ | Flame retardant | Less toxic than triphenyl phosphate |

| Phenyl phosphate | OP(OPh)₃ | Plasticizer | Lower molecular weight |

| Triethyl phosphate | OP(OEt)₃ | Solvent and plasticizer | More soluble in water |

| Tris(2-chloroethyl) phosphate | OP(OCE₂Cl)₃ | Flame retardant | Halogenated variant with different toxicity |

Triphenyl phosphate is unique due to its extensive use as both a flame retardant and plasticizer while exhibiting significant environmental persistence compared to some of its counterparts.

Physical Description

Liquid; PelletsLargeCrystals; PelletsLargeCrystals, Liquid

COLOURLESS CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR.

Colorless, crystalline powder with a phenol-like odor.

Color/Form

Colorless, crystalline powder

Needles

XLogP3

Boiling Point

370 °C

473°F at 11 mmHg

776°F

Flash Point

428 °F (220 °C) (Closed cup)

220 °C c.c.

428°F

Vapor Density

Density

Relative density (water = 1): 1.27

1.2055

1.29

LogP

log Kow = 4.59

4.59

Odor

Phenol-like odo

Melting Point

50.5 °C

49.39 °C

49-50 °C

122-124°F

120°F

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 9 of 1826 companies. For more detailed information, please visit ECHA C&L website;

Of the 22 notification(s) provided by 1817 of 1826 companies with hazard statement code(s):;

H400 (86.96%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (90.48%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Mechanism of Action

Using zebrafish as a model, we previously reported that developmental exposure to triphenyl phosphate (TPP) - a high-production volume organophosphate-based flame retardant - results in dioxin-like cardiac looping impairments that are independent of the aryl hydrocarbon receptor. Using a pharmacologic approach, the objective of this study was to investigate the potential role of retinoic acid receptor (RAR) - a nuclear receptor that regulates vertebrate heart morphogenesis - in mediating TPP-induced developmental toxicity in zebrafish. We first revealed that static exposure of zebrafish from 5-72h post-fertilization (hpf) to TPP in the presence of non-toxic concentrations of an RAR antagonist (BMS493) significantly enhanced TPP-induced toxicity (relative to TPP alone), even though identical non-toxic BMS493 concentrations mitigated retinoic acid (RA)-induced toxicity. BMS493-mediated enhancement of TPP toxicity was not a result of differential TPP uptake or metabolism, as internal embryonic doses of TPP and diphenyl phosphate (DPP) - a primary TPP metabolite - were not different in the presence or absence of BMS493. Using real-time PCR, we then quantified the relative change in expression of cytochrome P450 26a1 (cyp26a1) - a major target gene for RA-induced RAR activation in zebrafish - and found that RA and TPP exposure resulted in an approximate 5-fold increase and decrease in cyp26a1 expression, respectively, relative to vehicle-exposed embryos. To address whether TPP may interact with human RARs, we then exposed Chinese hamster ovary cells stably transfected with chimeric human RARalpha-, RARbeta-, or RARgamma to TPP in the presence of RA, and found that TPP significantly inhibited RA-induced luciferase activity in a concentration-dependent manner. Overall, our findings suggest that zebrafish RARs may be involved in mediating TPP-induced developmental toxicity, a mechanism of action that may have relevance to humans.

Vapor Pressure

6.28e-06 mmHg

2.00X10-6 mm Hg at 25 °C

Vapor pressure, Pa at 20 °C: 1

1 mmHg at 380.3°F

(380°F): 1 mmHg

Pictograms

Environmental Hazard

Other CAS

Wikipedia

Biological Half Life

Use Classification

Plastics -> Polymer Type -> ABS

Plastics -> Plasticisers

HYDRAULIC FLUIDS

Methods of Manufacturing

Interaction of phenol and phosphorous oxychloride.

Prepared by reacting phosphorus pentoxide and phenol and by reaction of triethyl phosphate and chloramine-T. On a larger scale phosphorus oxychloride and phenol are reacted in an esterification tank with heating. The hydrogen chloride formed is trapped and condensed, while the crude triphenyl phosphate runs into a large tank where it is purified.

General Manufacturing Information

Computer and electronic product manufacturing

Paint and coating manufacturing

Photographic film paper, plate, and chemical manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Textiles, apparel, and leather manufacturing

Utilities

Phosphoric acid, triphenyl ester: ACTIVE

T - indicates a substance that is the subject of a final TSCA section 4 test rule.

Though it easily supercools, triphenylphosphate can crystallize when present in films, imparting a milky appearance to them. Any excess of triphenylphosphate should ... be avoided; the addition of phthalates prevents crystallization.

... Lessens the inflammability of plastics in which it is incorporated, particularly cellulose acetate films. It is an excellent plasticizer for ethylcellulose and a very good fireproofing agent for vinyl and acrylic materials.

Analytic Laboratory Methods

Method: USGS-NWQL O-1433-01; Procedure: gas chromatography/mass spectrometry; Analyte: triphenyl phosphate; Matrix: filtered wastewater and natural-water samples; Detection Limit: 0.06 ug/L.

Method: USGS-NWQL O-4433-06; Procedure: continuous liquid-liquid extractor with gas chromatography with mass spectrometry detection; Analyte: triphenyl phosphate; Matrix: whole wastewater and environmental water samples; Detection Limit: 0.1 ug/L.

A new method was optimized for the simultaneous determination of several flame retardants (FRs) in indoor dust, namely polybrominated diphenyl ethers (PBDEs), hexabromocyclododecanes (HBCDs), novel brominated flame retardants (NBFRs) and organophosphate ester flame retardants (OPFRs). The method was based on two previously validated analytical methods for NBFRs and OPFRs, which were combined in order to include even a large number of FRs. An ultrasonic extraction method and two-stage clean-up by adsorption chromatography was optimized using an indoor dust standard reference material (SRM 2584). The 1st cleanup step was essential for fractionation of analytes in the dust extracts, while the 2nd step was important for the further removal of interferences. Analysis of cleaned dust extracts was performed with gas chromatography electron impact ionization mass spectrometry for OPFRs, gas chromatography electron capture negative ionization mass spectrometry for PBDEs and NBFRs and liquid chromatography electrospray ionization tandem mass spectrometry for HBCDs. Method validation by matrix spiking demonstrated good accuracy ranging from 81 to 130%. Matrix effects were investigated by spiking sodium sulfate and dust with analyte standards. Typical recoveries ranged between 80 and 110% at both spiking levels, though occasional deviations were observed at low spiking concentrations. Precision between different days was generally below 24% relative standard deviation (RSD) at low concentrations and below 11% RSD at high concentrations. Method limits of quantification for BFRs ranged between 0.04 (BDE 28) and 17 ng/g (BDE 209), 6 ng/g for sum HBCDs, and for OPFRs between 10 (triphenyl phosphate) and 370 ng/g (tri-isobutyl phosphate). The method was applied to SRM 2585 and to a set of indoor dust samples from various countries. The newly developed method will be employed for the monitoring of human exposure via dust ingestion to phased-out and alternate FRs.

For more Analytic Laboratory Methods (Complete) data for Triphenyl phosphate (7 total), please visit the HSDB record page.

Storage Conditions

Store in an area without drain or sewer access. Provision to contain effluent from fire extinguishing.

Interactions

Dates

Bone developmental toxicity of organophosphorus flame retardants TDCIPP and TPhP in marine medaka Oryzias melastigma

Haizheng Hong, Yunchen Zhao, Lingming Huang, Daiyin Zhong, Dalin ShiPMID: 34371453 DOI: 10.1016/j.ecoenv.2021.112605

Abstract

The global phase-out has decreased the use of polybrominated diphenyl ethers (PBDEs), thereby, rapidly increasing the production and use of their important surrogates, organophosphorus flame retardants (OPFRs). Currently, OPFRs are often found at higher levels in the environments compared to PBDEs. Although the two typical OPFRs, tris (1,3-dichloroisopropyl) phosphate (TDCIPP) and triphenyl phosphate (TPhP), have been frequently detected in marine environments with significant concentrations, their toxicity to marine organisms remains unknown. We used Oryzias melastigma to investigate and compare their developmental toxicity in marine organisms through two-generational chronic exposure. The results showed that TDCIPP and TPhP exposure shortened the body length and length of the pectoral fin of O. melastigma. Both TDCIPP and TPhP deformed the pectoral fins in the 1st fry and caused spinal curvature in adult fish. Therefore, these two chemicals may pose potential risks to marine fish and marine ecosystems. Further studies suggested that although these two chemicals caused similar developmental bone toxicity, they had different modes of modulating the expression of bone developmental genes such as, bmp4, bmp2 and runx2.Bioremediation of triphenyl phosphate by Pycnoporus sanguineus: Metabolic pathway, proteomic mechanism and biotoxicity assessment

Mi Feng, Jiahua Zhou, Xiaolong Yu, Hao Wang, Yushuo Guo, Wei MaoPMID: 33975170 DOI: 10.1016/j.jhazmat.2021.125983

Abstract

So far, no information about the biodegradability of TPhP by white rot fungi has previously been made available, herein, Pycnoporus sanguineus was used as the representative to investigate the potential of white rot fungi in TPhP bioremediation. The results suggested that the biodegradation efficiency of 5 mg/L TPhP by P. sanguineus was 62.84% when pH was adjusted to 6 and initial glucose concentration was 5 g/L. Seven biodegradation products were identified, indicating that TPhP was biotransformed through oxidative cleavage, hydroxylation and methylation. The proteomic analysis revealed that cytochrome P450s, aromatic compound dioxygenase, oxidizing species-generating enzymes, methyltransferases and MFS general substrate transporters might occupy important roles in TPhP biotransformation. Carboxylesterase and glutathione S-transferase were induced to resist TPhP stress. The biotreatment by P. sanguineus contributed to a remarkable decrease of TPhP biotoxicity. Bioaugmentation with P. sanguineus could efficiently promote TPhP biodegradation in the water-sediment system due to the cooperation between P. sanguineus and some putative indigenous degraders, including Sphingobium, Burkholderia, Mycobacterium and Methylobacterium. Overall, this study provided the first insights into the degradation pathway, mechanism and security risk assessment of TPhP biodegradation by P. sanguineus and verified the feasibility of utilizing this fungus for TPhP bioremediation applications.Triphenyl phosphate disturbs the lipidome and induces endoplasmic reticulum stress and apoptosis in JEG-3 cells

Yao Wang, Jiabin Hong, Ming Shi, Lianxian Guo, Linhua Liu, Huanwen Tang, Xiaoshan LiuPMID: 33662732 DOI: 10.1016/j.chemosphere.2021.129978

Abstract

Triphenyl phosphate (TPP) is a frequently used aryl organophosphate flame retardant. Epidemiological studies have shown that TPP and its metabolite diphenyl phosphate (DPP) can accumulate in the placenta, and positively correlated with abnormal birth outcomes. TPP can disturb placental hormone secretion through the peroxisome proliferator-activated receptor γ (PPARγ) pathway. However, the extent and mechanism of placental toxicity mediation by TPP remains unknown. In this study, we used JEG-3 cells to investigate the role of PPARγ-regulated lipid metabolism in TPP-mediated placental toxicity. The results of lipidomic analysis showed that TPP increased the production of triglycerides (TG), fatty acids (FAs), and phosphatidic acid (PA), but decreased the levels of phosphatidylethanol (PE), phosphatidylserine (PS), and sphingomyelin (SM). TG accumulation was accompanied by increased levels of sterol regulatory element binding transcription factor 1 (SREBP1), acetyl-coA carboxylase (ACC), and fatty acid transport protein (CD36). Although PPARγ and its target CCAAT/enhancer binding proteins (C/EBPα) was decreased, the TG content and gene expression of SREBP1, ACC, and CD36 decreased when TPP was co-exposed to the PPARγ antagonist GW9662. TPP also induced inflammatory responses, endoplasmic reticulum stress (ERS), and cell apoptosis. Expression of genes related to ERS and apoptosis were attenuated by GW9662. Together, these results show that TPP can disturb lipid metabolism and cause lipid accumulation through PPARγ, induce ERS, and cell apoptosis. Our findings reveal that the developmental toxicity of TPP through placental toxicity should not be ignored.Identification and Toxicity Prediction of Biotransformation Molecules of Organophosphate Flame Retardants by Microbial Reactions in a Wastewater Treatment Plant

Yeowool Choi, Sang Don KimPMID: 34065337 DOI: 10.3390/ijms22105376

Abstract

Organophosphate flame retardants (OPFRs) are substances added to plastics, textiles, and furniture, and are used as alternatives to brominated flame retardants. As the use of OPFRs increases in the manufacturing industry, the concentration in the aquatic environment is also increasing. In this study, OPFRs introduced into a wastewater treatment plant (WWTP) were identified, and the toxicity of biotransformation molecules generated by the biological reaction was predicted.(2-butoxyethyl) phosphate,

(2-butoxyethyl) phosphate, and triphenyl phosphate were selected as research analytes. Chemicals were analyzed using high-resolution mass spectrometry, and toxicity was predicted according to the structure. As a result,

(1-chloro-2-propyl) phosphate showed the highest concentration, and the removal rate of OPFRs in the WWTP was 0-57%. A total of 15 biotransformation products were produced by microorganisms in the WWTP. Most of the biotransformation products were predicted to be less toxic than the parent compound, but some were highly toxic. These biotransformation products, as well as OPFRs, could flow into the water from the WWTP and affect the aquatic ecosystem.

Highly efficient adsorption behavior and mechanism of Urea-Fe

Mengjie Hao, Pan Gao, Dian Yang, Xuanjin Chen, Feng Xiao, Shaoxia YangPMID: 33254625 DOI: 10.1016/j.envpol.2020.114142

Abstract

The emergence of organophosphorus flame retardants and the efficient removal from aquatic environments have aroused increasing concerns. The Urea functionalized FeO

@LDH (Urea-Fe

O

@LDH) was prepared and used to adsorb triphenyl phosphate (tphp) for the first time. The tphp adsorption capacity was up to 589 mg g

, and the adsorption rate reached 49.9 mg g

min

. Moreover, the influences of various environmental factors (pH, ionic strength and organic matter) on the tphp adsorption on the Urea-Fe

O

@LDH were investigated. The initial pH of the solution significantly affected the tphp adsorption, whereas the ionic strength and HA slightly affected the adsorption. The main adsorption mechanism was attributed to electrostatic interaction and π-π interaction. We believe that urea is one of excellent functional groups for the tphp adsorption removal and the materials with urea groups as the adsorbents exhibit good prospects in the future.

Enhanced toxicity of triphenyl phosphate to zebrafish in the presence of micro- and nano-plastics

Junyi He, Xianhai Yang, Huihui LiuPMID: 33307501 DOI: 10.1016/j.scitotenv.2020.143986

Abstract

Co-occurrence of microplastics and chemicals was a complex environmental issue, whereas little concerned on the effect of microplastics on the toxicity of chemicals. In this study, we studied the changes of toxicity of triphenyl phosphate (TPhP) to zebrafish, in the presence of micro-polystyrene (MPS, 5.8 μm) and nano-polystyrene (NPS, 46 nm). Results indicated that separate MPS and NPS had no acute toxicity and little reproductive toxicity on zebrafish. TPhP alone was a highly toxic substance with a median lethal concentration (LC) of 976 μg/L, the presence of MPS and NPS did not have significant effect on the acute toxicity of TPhP. TPhP alone stimulated the enlargement of liver and gonad of fish (except the testis) by 1.25-2.12 fold, and the presence of NPS further aggravated this stimulation by 1.23-2.84 fold, while MPS did not. The gonadal histology indicated that comparing with TPhP alone, the addition of MPS and NPS further inhibited the process of spermatogenesis and oogenesis, even causing obvious lacunas in testis and atretic follicles oocytes in ovary. Meanwhile, TPhP did not significantly disturb the hormone homeostasis (E

/T) and vitellogenin (Vtg) content in fish, but the presence of NPS increased the E

/T ratio and Vtg content in male fish, while slightly decreased those in female fish, which implying that effects of PS was sex-dependent. As a result, the egg production, the fertilization rate and hatchability of eggs significantly reduced after combined TPhP+PS exposure, demonstrating that co-occurrence of TPhP and PS, especially NPS, could greatly impaired the reproductive performance of zebrafish.

Integrating omics and traditional analyses to profile the synergistic toxicity of graphene oxide and triphenyl phosphate

Xingli Zhang, Qixing Zhou, Xinyu Li, Wei Zou, Xiangang HuPMID: 33618456 DOI: 10.1016/j.envpol.2020.114473

Abstract

The increasing production and applications of graphene oxide (GO, a novel carbon nanomaterial) have raised numerous environmental concerns regarding its ecological risks. Triphenyl phosphate (TPhP) disperses in water and poses an increasing hazard to the ecosystem and human health. It is critical to study the environmental responses and molecular mechanisms of GO and TPhP together to assess both chemicals; however, this information is lacking. The present work revealed that GO promoted the bioaccumulation of TPhP in zebrafish larvae by 5.0%-24.3%. The TPhP-induced growth inhibition of embryos (malformation, mortality, heartbeat, and spontaneous movement) at environmentally relevant concentrations was significantly amplified by GO, and these results were supported by the downregulated levels of genes and proteins associated with cytoskeletal construction and cartilage and eye development. TPhP induced negligible alterations in the genes or proteins involved in oxidative stress and apoptosis, but those related proteins were all upregulated by GO. GO and TPhP coexposure activated the mTOR signaling pathway and subsequently promoted apoptosis in zebrafish by potentiating the oxidative stress induced by TPhP, presenting synergistic toxicity. These findings highlight the potential risks and specific molecular mechanisms of combining emerging carbon nanomaterials with coexisting organic contaminants.Enhancing extraction performance of organophosphorus flame retardants in water samples using titanium hierarchical porous silica materials as sorbents

Enric Pellicer-Castell, Carolina Belenguer-Sapiña, Pedro Amorós, Jamal El Haskouri, José Manuel Herrero-Martínez, Adela R Mauri-AucejoPMID: 33535116 DOI: 10.1016/j.chroma.2021.461938

Abstract

A sorbent for the extraction of organophosphorus flame retardants has been proposed, based on UVM-7 (University of Valencia Materials) mesoporous silica doped with titanium. Designed cartridges have been applied to the extraction and preconcentration of flame retardants in water samples, followed by gas chromatography coupled to a mass spectrometry detector. Firstly, UVM-7 materials with different contents of titanium were synthesized and characterized by several techniques, thus confirming the proper mesoporous architecture. The potential of these materials was assessed in comparison with their morphological properties, resulting Ti50-UVM-7 the best solid phase. Several extraction parameters were also optimized. Analytical parameters were also evaluated, and limits of detection from 0.019 to 0.21 ng mLwere obtained, as well as intra-day relative standard deviation below 11% for all analytes. Extraction efficiencies above 80% in water samples were achieved. The reusability of the material was also proved. Finally, the designed protocol was applied for the analysis of real water samples, and quantifiable concentrations of tris(2-chloroisopropyl) phosphate (TCIPP), tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) and triphenyl phosphate (TPhP) were obtained in some samples. The method was compared with a United States Environmental Protection Agency general method with C18 cartridges.

Hippocampal proteomic analysis reveals the disturbance of synaptogenesis and neurotransmission induced by developmental exposure to organophosphate flame retardant triphenyl phosphate

Xiali Zhong, Yuejin Yu, Can Wang, Qicheng Zhu, Jingwei Wu, Weijian Ke, Di Ji, Congying Niu, Xifei Yang, Yanhong WeiPMID: 33189059 DOI: 10.1016/j.jhazmat.2020.124111

Abstract

With the spread of organophosphorus flame retardants (OPFRs), the environmental and health risks they induce are attracting attention. Triphenyl phosphate (TPHP) is a popular alternative to brominated flame retardant and halogenated OPFRs. Neurodevelopmental toxicity is TPHP's primary adverse effect, whereas the biomarkers and the modes of action have yet to be elucidated. In the present study, 0.5, 5, and 50 mg/kg of TPHP were orally administered to mice from postnatal day 10 (P10) to P70. The behavioral tests showed a compromised learning and memory capability. Proteomic analysis of the hippocampus exposed to 0.5 or 50 mg/kg of TPHP identified 531 differentially expressed proteins that were mainly involved in axon guidance, synaptic function, neurotransmitter transport, exocytosis, and energy metabolism. Immunoblot and immunofluorescence analysis showed that exposure to TPHP reduced the protein levels of TUBB3 and SYP in the synapses of hippocampal neurons. TPHP exposure also downregulated the gene expression of neurotransmitter receptors including Grins, Htr1α, and Adra1α in a dose-dependent fashion. Moreover, the calcium-dependent synaptic exocytosis governed by synaptic vesicle proteins STX1A and SYT1 was inhibited in the TPHP-treated hippocampus. Our results reveal that TPHP exposure causes abnormal learning and memory behaviors by disturbing synaptogenesis and neurotransmission.Microplastics decrease the toxicity of triphenyl phosphate (TPhP) in the marine medaka (Oryzias melastigma) larvae

Yu Ting Zhang, Mengyun Chen, Shuiqing He, Chao Fang, Mingliang Chen, Dan Li, Dong Wu, Melissa Chernick, David E Hinton, Jun Bo, Lingtian Xie, Jingli MuPMID: 33129518 DOI: 10.1016/j.scitotenv.2020.143040

Abstract

Plastics have been recognized as a serious threat to the environment. Besides their own toxicity, microplastics can interact with other environmental pollutants, acting as carriers and potentially modulating their toxicity. In this study, the toxicity of polystyrene (PS) microplastic fragments (plain PS; carboxylated PS, PS-COOH and aminated PS, PS-NH) and triphenyl phosphate (TPhP) (an emerging organophosphate flame retardant) at the environmentally relevant concentrations to the marine medaka (Oryzias melastigma) larvae was investigated. Larvae were exposed to 20 μg/L of microplastic fragments or 20 and 100 μg/L of TPhP or a combination of both for 7 days. The results showed that the three microplastics did not affect the larval locomotor activity. For TPhP, the larval moving duration and distance moved were significantly decreased by the TPhP exposure, with a maximum decrease of 43.5% and 59.4% respectively. Exposure to 100 μg/L TPhP respectively down-regulated the expression levels of sine oculis homeobox homologue 3 (six3) and short wavelength-sensitive type 2 (sws2) by 19.1% and 41.7%, suggesting that TPhP might disturb eye development and photoreception and consequently the low locomotor activity in the larvae. Interestingly, during the binary mixture exposure, the presence of PS, PS-COOH or PS-NH

reversed the low locomotor activity induced by 100 μg/L TPhP to the normal level. Relative to the larvae from the 100 μg/L TPhP group, the movement duration and distance moved were increased by approximately 60% and 100%, respectively, in the larvae from the TPhP + PS, TPhP + PS-COOH and TPhP + PS-NH

groups. However, the gene expression profiles were distinct among the fish from the TPhP + PS, TPhP + PS-COOH and TPhP + PS-NH

groups, implying different mechanisms underlying the reversal of the locomotor activity. The findings in this study challenge the general view that microplastics aggravate the toxicity of the adsorbed pollutants, and help better understand the environmental risk of microplastic pollution.